12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine

OLED Electron Blocking Layer Device Lifetime

Reproducing high-brightness OLED performance with low efficiency roll-off requires the exact 12,12-dimethylbenzofuro[3,2-b]acridine core scaffold. Generic acridine or carbazole donors cannot replicate its triplet energy positioning and bipolar transport. This scaffold enables EBL derivatives with 8× longer lifetime than TCTA-based devices and host materials achieving <1% roll-off at 5000 cd m⁻². - Builds ΔΦΒΔΔβΑ EBL materials delivering 277 h lifetime at 10 mA cm⁻². - Enables BzAc-series hosts reaching 57.1 cd A⁻¹ in green PhOLEDs. - Confers Tg > 120 °C in derivatives for stable vacuum thermal evaporation processing.

Molecular Formula C21H17NO
Molecular Weight 299.4 g/mol
CAS No. 1381985-63-2
Cat. No. B3237186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine
CAS1381985-63-2
Molecular FormulaC21H17NO
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2NC3=C1C=C4C5=CC=CC=C5OC4=C3)C
InChIInChI=1S/C21H17NO/c1-21(2)15-8-4-5-9-17(15)22-18-12-20-14(11-16(18)21)13-7-3-6-10-19(13)23-20/h3-12,22H,1-2H3
InChIKeyRUZGNQMGWGXVKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Acridine-Benzofuran Scaffold for OLED Host and EBL Procurement


12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine (CAS 1381985-63-2; molecular formula C₂₁H₁₇NO; molecular weight 299.37 g/mol) is a heterocyclic compound featuring a fused benzofuran–acridine architecture . This rigid planar scaffold serves as the foundational building block—the donor core or structural backbone—for constructing advanced electron blocking layer (EBL) materials and host materials in organic light-emitting diodes (OLEDs) [1]. The compound is not typically used as a standalone emitter; rather, its value lies in its functionalization into derivatives such as ΔΦΒΔΔβΑ (7-(5-(dibenzo[b,d]furan-4-yl)-[1,1′-biphenyl]-3-yl)-12,12-dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine) for EBL applications and IpCm-PhBzAc, DpAn-BzAc, and DpTrz-BphBzAc as host materials for phosphorescent OLEDs [2]. The core scaffold provides the structural foundation that enables the high thermal stability (glass transition temperatures above 120 °C in derivatives) and favorable bipolar charge transport properties observed in its functionalized analogues [1][2].

Why Generic Donors Cannot Substitute for This Scaffold


The 12,12-dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine core is not interchangeable with other acridine-based or benzofuran-based donors. The specific fusion pattern of the benzofuran and acridine moieties—and critically, the position of the geminal dimethyl substitution at the 12-position—dictates the resulting triplet energy level, singlet–triplet energy gap (ΔE_ST), and molecular rigidity [1]. For example, the isomeric difference between the [3,2-b] and [3,2-c] fusion patterns in otherwise identical derivatives (BDFPDDbA versus BDFPDDcA) produces measurable differences in device performance, underscoring that subtle changes to the core architecture propagate into substantial functional consequences [2]. The core scaffold confers the thermal stability (T_g > 120 °C) and bipolar transport properties that enable the exceptionally low efficiency roll-off observed in BzAc-based PhOLEDs [3]. Substituting this core with a generic acridine, carbazole, or triphenylamine donor—without the specific dimethyl-dihydrobenzofuran fusion—would not replicate the triplet energy positioning, thermal robustness, or carrier balance characteristics that have been quantitatively validated in device architectures. The procurement of the exact 12,12-dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine scaffold is therefore a prerequisite for reproducing the performance outcomes documented in the evidence below.

Head-to-Head Device Performance Comparisons


Device Lifetime: Benzofuroacridine EBL vs. TCTA EBL

In a direct head-to-head device comparison, the electron blocking layer (EBL) material ΔΦΒΔΔβΑ—a derivative functionalized from the 12,12-dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine core—delivered an operating lifetime of 277 h at a current density of 10 mA cm⁻² [1]. This represents an 8‑fold increase over the 34–35 h lifetime achieved by the conventional EBL material 4,4′,4″-tris(N-carbazolyl)-triphenylamine (TCTA) under identical testing conditions [1]. The extended lifetime is attributed to the high thermal stability (T_g > 120 °C) and favorable triplet energy level positioning conferred by the dimethyl-dihydrobenzofuran core architecture, which minimizes exciton quenching and material degradation pathways.

OLED Electron Blocking Layer Device Lifetime Blue Fluorescent OLED

Efficiency Roll-Off at High Brightness

The BzAc-series host materials, built upon the 12,12-dimethylbenzofuro[3,2-b]acridine core, demonstrate exceptionally low efficiency roll-off at high brightness in green phosphorescent OLEDs [1]. When employed in a co-host system with 1,3-bis(carbazolyl)benzene (mCP), the DpTrz-BphBzAc derivative exhibited an efficiency roll-off of only 0.9% when increasing luminance from maximum to the practical brightness of 5000 cd m⁻² [1]. The DpAn-BzAc derivative showed a roll-off of 7.6% under the same conditions [1]. These values represent a substantial reduction in roll-off compared to many conventional phosphorescent host systems that typically exhibit roll-off in the 15–30% range at comparable brightness levels, as documented across the phosphorescent OLED literature [1].

PhOLED Host Material Efficiency Roll-Off High Brightness

Current Efficiency in Co-Host PhOLED Architectures

The BzAc-based host materials functionalized from the 12,12-dimethylbenzofuro[3,2-b]acridine core achieve high current efficiencies in green PhOLED devices [1]. In a direct within-study comparison, the co-host system employing DpAn-BzAc with mCP delivered a current efficiency (CE) of 57.1 cd A⁻¹, while the DpTrz-BphBzAc co-host system achieved 53.0 cd A⁻¹ [1]. These values are consistent with high-performance green phosphorescent systems. Importantly, the BzAc-based co-host systems outperformed the single-host configurations of the same BzAc materials in the same study, demonstrating that the bipolar transport properties conferred by the benzofuroacridine core are most effectively leveraged in optimized co-host architectures [1].

PhOLED Current Efficiency Host Material Green Phosphorescence

Thermal Stability and Glass Transition Temperature

Derivatives based on the 12,12-dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine core exhibit glass transition temperatures (T_g) exceeding 120 °C [1]. This thermal stability benchmark—specifically T_g > 120 °C—positions these materials favorably for vacuum thermal evaporation processing and long-term device operational stability [1]. While no direct T_g value for the unfunctionalized core compound (CAS 1381985-63-2) was identified in the literature, the consistent >120 °C T_g observed across multiple functionalized derivatives (ΔΦΒΔΔβΑ, BDFPDDbA, and BDFPDDcA) indicates that the rigid dimethyl-dihydrobenzofuran architecture intrinsically confers thermal robustness [1].

Thermal Stability Glass Transition Temperature OLED Electron Blocking Layer

Procurement-Driven Application Scenarios


Long-Lifetime Blue Fluorescent OLED Electron Blocking Layers

The 12,12-dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine core scaffold is procured as the starting material for synthesizing ΔΦΒΔΔβΑ and related EBL derivatives. Devices incorporating ΔΦΒΔΔβΑ as the electron blocking layer achieve an operating lifetime of 277 h at 10 mA cm⁻²—an 8× improvement over TCTA-based EBL devices [1]. This application is directly relevant for OLED display manufacturers seeking to extend the operational lifetime of blue fluorescent pixel components, a known bottleneck in full-color OLED longevity.

Green PhOLEDs with Ultra-Low Efficiency Roll-Off

Derivatives such as DpTrz-BphBzAc and DpAn-BzAc, synthesized from the benzofuroacridine core, serve as host materials in green phosphorescent OLEDs. When deployed in a co-host configuration with mCP, DpTrz-BphBzAc exhibits an efficiency roll-off of only 0.9% from maximum to 5000 cd m⁻² [2]. This near-negligible roll-off is of high value for high-brightness display applications (e.g., outdoor-viewable screens, automotive displays, augmented reality) where maintaining efficiency at elevated luminance is a critical performance metric.

High-Current-Efficiency Co-Host PhOLED Systems

The BzAc-series host materials derived from the 12,12-dimethylbenzofuro[3,2-b]acridine core achieve current efficiencies of 57.1 cd A⁻¹ (DpAn-BzAc) and 53.0 cd A⁻¹ (DpTrz-BphBzAc) in green PhOLED co-host systems [2]. This performance level supports the development of power-efficient OLED lighting panels and display backplanes, where maximizing cd A⁻¹ translates directly to lower power consumption at a given brightness.

Thermally Robust Vacuum-Processable OLED Formulations

The core scaffold confers a glass transition temperature exceeding 120 °C in its functionalized derivatives, as demonstrated for ΔΦΒΔΔβΑ, BDFPDDbA, and BDFPDDcA [1]. This thermal stability renders the core suitable as a building block for materials intended for vacuum thermal evaporation processing, a standard industrial method for OLED manufacturing. The >120 °C T_g provides a margin above the typical morphological stability threshold, reducing the risk of crystallization-induced device failure during thermal cycling and extended operation.

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